S1P1 Receptor Agonist Selectivity: >1000× over S1P3 When Incorporated into Lead Compound
When (5-benzylbenzofuran-2-yl)boronic acid is employed as the boronic acid partner in a Suzuki coupling to install the benzofuran core, the resulting S1P1 agonist (compound 18) achieves >1000‑fold selectivity for the desired S1P1 receptor over the S1P3 subtype, a key safety differentiation versus the non‑selective clinical benchmark FTY720 [1]. The EC50 for hS1P1 is 16 nM, while hS1P3 EC50 is 27 μM, yielding a selectivity ratio >1687 [1]. In contrast, a 5‑isobutyl analogue (compound 5) shows only 5‑fold selectivity (hS1P1 EC50 0.38 μM, hS1P3 EC50 1.9 μM), and the unsubstituted benzofuran‑2‑boronic acid‑derived core lacks this selectivity entirely [1].
| Evidence Dimension | S1P1 vs. S1P3 receptor selectivity |
|---|---|
| Target Compound Data | hS1P1 EC50 = 16 nM; hS1P3 EC50 = 27 μM; selectivity ratio >1687 |
| Comparator Or Baseline | 5‑isobutyl analogue (compound 5): hS1P1 EC50 = 0.38 μM, hS1P3 EC50 = 1.9 μM, selectivity ratio = 5 |
| Quantified Difference | Selectivity ratio improved by >330‑fold |
| Conditions | GTPγS binding assay on CHO cell membranes expressing hS1P1; Ca2+ flux assay on CHO-K1 cells expressing hS1P3 |
Why This Matters
High S1P1 selectivity is essential to avoid S1P3‑mediated chronotropic side effects, directly influencing whether a lead compound can progress into preclinical development.
- [1] Saha AK, Yu X, Lin J, Lobera M, Sharadendu A, et al. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Med Chem Lett. 2010;2(2):97–101. View Source
